Amythiamicin C

Thiopeptide Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Amythiamicin C is a thiopeptide antibiotic that selectively inhibits bacterial elongation factor Tu (EF-Tu) — a clinically unexploited target — unlike ribosomal-binding congeners such as thiostrepton. Its critical differentiator: a unique seryl-prolyl dipeptide extension at the C-41 position, absent in amythiamicin D, which directly governs target engagement, antimicrobial spectrum, and physicochemical profile. Researchers deploy this compound as a precise EF-Tu chemical probe, a validated scaffold for anti-MRSA/VRE medicinal chemistry optimization, and a positive control in high-throughput EF-Tu inhibitor screening assays. Generic substitution with amythiamicin D or other thiopeptides will not reproduce the same biological outcome. Specify this exact stereochemical entity to ensure reproducible, target-specific results.

Molecular Formula C50H50N14O9S6
Molecular Weight 1183.4 g/mol
CAS No. 156620-47-2
Cat. No. B233449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmythiamicin C
CAS156620-47-2
Synonymsamythiamicin C
Molecular FormulaC50H50N14O9S6
Molecular Weight1183.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OCC8C(=O)N9CCCC9C(=O)N8)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C
InChIInChI=1S/C50H50N14O9S6/c1-20(2)35-47-59-30(18-78-47)45-56-27(15-75-45)38-23(9-10-24(53-38)44-60-31(19-76-44)50(72)73-14-26-49(71)64-11-7-8-32(64)41(69)55-26)43-57-29(17-74-43)40(68)54-25(12-33(65)51-6)46-63-37(22(5)79-46)42(70)62-36(21(3)4)48-58-28(16-77-48)39(67)52-13-34(66)61-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H,51,65)(H,52,67)(H,54,68)(H,55,69)(H,61,66)(H,62,70)
InChIKeyRVTQSVRTXQTCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amythiamicin C (CAS 156620-47-2): Thiopeptide Antibiotic with EF-Tu Inhibition for Gram-Positive Pathogens


Amythiamicin C is a naturally occurring thiopeptide antibiotic produced by the fermentation of *Amycolatopsis* sp. MI481-42F4 [1]. It belongs to the cyclic thiazolyl peptide family, characterized by a highly modified, sulfur-rich macrocyclic structure [2]. Amythiamicin C exhibits potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE) [1][3].

Amythiamicin C Cannot Be Substituted: Structural Determinants of EF-Tu Specificity and Antimicrobial Potency


Within the thiopeptide class, subtle structural variations dictate distinct mechanisms of action, target specificity, and antimicrobial spectrum. While related compounds like thiostrepton inhibit the ribosome directly, amythiamicins, including amythiamicin C, selectively target bacterial elongation factor Tu (EF-Tu), a distinct and clinically unexploited target [1]. Furthermore, within the amythiamicin family, amythiamicin C possesses a unique seryl-prolyl dipeptide extension at the C-41 position, absent in the core scaffold of amythiamicin D [2]. This structural divergence is not trivial; it is a key determinant of the molecule's biological activity and physicochemical properties, meaning generic substitution with another thiopeptide or even another amythiamicin would result in a different, and potentially suboptimal, biological outcome [3].

Amythiamicin C: Quantified Differentiation Against Key Comparators and Baseline Data


Structural Differentiation from Amythiamicin D: The Critical Ser-Pro Dipeptide Extension

Amythiamicin C possesses an additional L-seryl-L-prolyl dipeptide attached at the C-41 position via an oxazoline ring, a structural feature absent in the core macrocycle of amythiamicin D. This was established through chemical degradation, NMR spectral analysis, and amino acid autoanalysis [1]. This specific appendage is not merely a passive structural variation; it is a key determinant of the molecule's biological activity and physicochemical properties, as it introduces a hydrophilic motif absent in the simpler amythiamicin D core [2].

Thiopeptide Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Mechanism of Action: EF-Tu Inhibition vs. Ribosomal Binding of Other Thiopeptides

Amythiamicins, including amythiamicin C, are distinguished from many other thiopeptide antibiotics (e.g., thiostrepton, nosiheptide, micrococcin) by their primary cellular target. Amythiamicins bind to and inhibit the bacterial elongation factor Tu (EF-Tu) at nanomolar concentrations, whereas the others act by directly binding to the ribosome [1]. This functional divergence at the molecular level has significant implications for resistance profiles and potential synergy with other translation inhibitors.

Mechanism of Action EF-Tu Ribosome Thiopeptide

Potent Anti-MRSA Activity: Comparative MIC Analysis

Amythiamicin C demonstrates potent activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) range of 0.1-0.78 μg/mL [1]. This level of activity places it in a comparable range with other potent thiopeptides. For instance, thiostrepton has a reported MIC range of 0.03-0.06 μg/mL against MRSA [2], and the EF-Tu inhibitor GE2270A exhibits an MIC range of 0.03-0.25 μg/mL .

Antibacterial Activity MRSA MIC Drug Resistance

Quantified Protein Synthesis Inhibition in a Eukaryotic System (IC50)

Amythiamicin C has been shown to inhibit protein synthesis in mouse L cell extracts with a half-maximal inhibitory concentration (IC50) of 2.30 nM, measured via activation of RNase L [1]. This provides a quantitative measure of its potency in a eukaryotic translation system.

Protein Synthesis Inhibition IC50 RNase L Eukaryotic Translation

Optimal Research and Development Applications for Amythiamicin C


Tool Compound for Investigating EF-Tu Biology and Translation Elongation

Amythiamicin C serves as a precise chemical probe for dissecting the function of bacterial elongation factor Tu (EF-Tu). Given its distinct mechanism of action compared to ribosome-binding thiopeptides like thiostrepton, amythiamicin C enables researchers to specifically interrogate EF-Tu-dependent steps in bacterial protein synthesis. This is crucial for understanding fundamental biology and for validating EF-Tu as a therapeutic target [1].

Parent Compound for Novel Antibiotic Development (MRSA/VRE)

As a potent anti-MRSA and anti-VRE agent, amythiamicin C provides a validated chemical scaffold for medicinal chemistry programs aimed at developing new antibiotics to combat multidrug-resistant Gram-positive pathogens. Its potent activity, comparable to other leading thiopeptides, makes it an attractive starting point for structural optimization to improve drug-like properties [2][3].

Reference Standard for Thiopeptide Structure-Activity Relationship (SAR) Studies

The well-defined structural difference between amythiamicin C and its core congener amythiamicin D (the seryl-prolyl dipeptide extension) makes it an ideal reference compound for SAR studies within the thiopeptide class. Researchers can directly compare the activity, solubility, and target binding of amythiamicin C and D to understand the specific contribution of this hydrophilic appendage to the molecule's overall pharmacological profile [1].

Use as a Positive Control in High-Throughput Screening (HTS) for EF-Tu Inhibitors

Amythiamicin C's potent inhibition of EF-Tu makes it a suitable positive control compound in biochemical and cell-based high-throughput screening assays designed to identify novel small-molecule inhibitors of EF-Tu. Its well-characterized mechanism of action and potency provide a robust benchmark for evaluating new chemical matter [1].

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